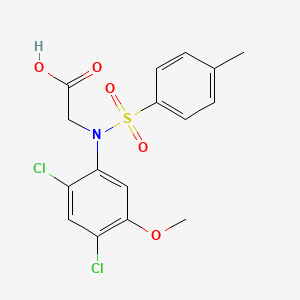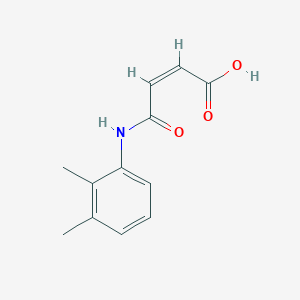
4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-ylmethoxy)-benzoic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-ylmethoxy)-benzoic acid methyl ester is a useful research compound. Its molecular formula is C20H23NO5 and its molecular weight is 357.406. The purity is usually 95%.
BenchChem offers high-quality 4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-ylmethoxy)-benzoic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-ylmethoxy)-benzoic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antihypertensive and Vasodilatory Effects
4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-ylmethoxy)-benzoic acid methyl ester has been studied for its potential in treating hypertension. Research indicates that related compounds in the tetrahydroisoquinoline series exhibit potent antihypertensive properties and function as arteriolar dilators. One study noted that a derivative, trequinsin, showed significant effectiveness as an antihypertensive agent and displayed a hemodynamic profile characteristic of an arteriolar dilator, also demonstrating potent inhibitory effects on cAMP phosphodiesterase and platelet aggregation (Lal et al., 1984).
Antiepileptic Properties
In the realm of neurological disorders, the compound and its derivatives have been explored for their antiepileptic effects. One study explored the impact of non-competitive AMPA receptor antagonists on generalized tonic-clonic seizures in various animal models. This line of research holds potential for advancing the treatment of epilepsy (Citraro et al., 2006).
Anticancer Activity
Notably, the compound has shown promise in cancer research. One derivative, 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (M1), demonstrated significant antiproliferative effects against hepatocellular carcinoma and colon carcinogenesis in animal models. This highlights its potential as a candidate for anticancer therapy, with its action mediated through the restoration of disrupted metabolic pathways and the inhibition of oncogenic signaling pathways (Kumar et al., 2017), (Mishra et al., 2018).
Modulation of Cardiac Activity
The compound and its analogs have been studied for their effects on cardiac activity. Research suggests that specific derivatives have the potential to modulate cardiac electric activity, offering insights into the treatment of conditions like hypertension and arrhythmia. For instance, one derivative displayed calcium antagonistic activity and influenced cardiac electric activity more strongly in hypertensive rats than in normotensive rats, indicating a targeted approach to cardiovascular disorders (Dong et al., 1993).
Imaging Applications in Medical Diagnostics
The compound's derivatives have also been used in the development of radiotracers for imaging the proliferative status of breast tumors with positron emission tomography (PET). Such advancements are crucial for the non-invasive diagnosis and monitoring of cancer progression, providing a window into the tumor's biological activity (Tu et al., 2005).
Propriétés
IUPAC Name |
methyl 4-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-23-18-10-14-8-9-21-17(16(14)11-19(18)24-2)12-26-15-6-4-13(5-7-15)20(22)25-3/h4-7,10-11,17,21H,8-9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOVVVGWWPLTDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)COC3=CC=C(C=C3)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>53.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49676486 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-ylmethoxy)-benzoic acid methyl ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(3-chlorophenyl)carbamate](/img/structure/B2569392.png)

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2569396.png)

![2-(4-isopropylphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/no-structure.png)

![2-([1,1'-Biphenyl]-4-yl)-4-nitroisoindoline-1,3-dione](/img/structure/B2569402.png)
![2-(2-Chlorophenyl)-1-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2569404.png)

![N-(benzo[d][1,3]dioxol-5-yl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide](/img/structure/B2569406.png)
![N-[4-(diethylamino)phenyl]-4-(3-methylphenoxy)butanamide](/img/structure/B2569410.png)

![N-(tert-butyl)-4-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)methyl)piperidine-1-carboxamide](/img/structure/B2569412.png)